molecular formula C10H9ClN2O B12048440 2-(7-chloro-1H-indol-3-yl)acetamide

2-(7-chloro-1H-indol-3-yl)acetamide

Cat. No.: B12048440
M. Wt: 208.64 g/mol
InChI Key: ZZKPMOVMDDOLFC-UHFFFAOYSA-N
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Description

2-(7-chloro-1H-indol-3-yl)acetamide is a halogenated heterocyclic compound with the molecular formula C10H9ClN2O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is known for its potential biological activities and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-chloro-1H-indol-3-yl)acetamide typically involves the reaction of 7-chloroindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(7-chloro-1H-indol-3-yl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carboxylic acids, while reduction can produce different amines. Substitution reactions can result in a wide range of substituted indole derivatives .

Scientific Research Applications

2-(7-chloro-1H-indol-3-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(7-chloro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound binds to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-chloro-1H-indol-3-yl)acetamide is unique due to the presence of the chloro group, which imparts specific chemical and biological properties. This halogenation can enhance the compound’s stability, reactivity, and binding affinity to certain molecular targets, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-(7-chloro-1H-indol-3-yl)acetamide

InChI

InChI=1S/C10H9ClN2O/c11-8-3-1-2-7-6(4-9(12)14)5-13-10(7)8/h1-3,5,13H,4H2,(H2,12,14)

InChI Key

ZZKPMOVMDDOLFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C2CC(=O)N

Origin of Product

United States

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